Lipophilicity Differentiation: 2-Bromo-1-(oxan-4-yl)ethan-1-one vs. 2-Bromo-1-phenylethanone
The non-aromatic oxane ring in 2-Bromo-1-(oxan-4-yl)ethan-1-one results in a significantly lower lipophilicity compared to the aromatic analog 2-bromo-1-phenylethanone. This is quantified by a lower computed partition coefficient (XLogP3-AA), which influences solubility, membrane permeability, and pharmacokinetic properties of downstream products [1]. This difference is critical for medicinal chemists seeking to optimize a compound's drug-likeness by modulating logP within a specific range, often aiming to reduce lipophilicity to mitigate off-target binding and metabolic instability [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | 2-Bromo-1-phenylethanone: 2.1 |
| Quantified Difference | Δ = -1.1 log units |
| Conditions | Computed partition coefficient by XLogP3 3.0 algorithm as reported in PubChem. |
Why This Matters
A 1.1 log unit reduction in lipophilicity can significantly improve aqueous solubility and reduce non-specific binding, making the tetrahydropyran-containing intermediate a more attractive choice for lead optimization in drug discovery.
- [1] PubChem. (2025). 2-Bromo-1-(oxan-4-yl)ethan-1-one. Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13197225. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
